mSIRK

Dopamine transporter Gβγ signaling Amphetamine response

Studying Gβγ-dependent signaling demands tools that bypass receptor-level activation-standard ERK1/2 activators like EGF or PMA engage RTK/PKC pathways, making Gβγ-specific attribution impossible. mSIRK uniquely resolves this by promoting Gα-βγ subunit dissociation without stimulating nucleotide exchange. • Activates ERK1/2 with EC50 of 2.5-5 μM; also stimulates JNK, p38 MAPK, and PLC • Requires N-terminal myristoylation for cell permeability; blocked by βARK-CT • Procure alongside inactive L9A control peptide to validate Gβγ-specific effects

Molecular Formula C93H150N20O25
Molecular Weight 1948.3 g/mol
Cat. No. B12383511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamemSIRK
Molecular FormulaC93H150N20O25
Molecular Weight1948.3 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC(=O)NC(CO)C(=O)NC(C(C)CC)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CC(=O)O)C(=O)O
InChIInChI=1S/C93H150N20O25/c1-11-14-15-16-17-18-19-20-21-22-23-31-73(118)102-70(51-114)87(132)112-77(54(8)12-2)89(134)104-62(29-26-41-98-93(96)97)82(127)103-61(28-24-25-40-94)81(126)100-56(10)79(124)105-64(44-53(6)7)83(128)107-66(47-72(95)117)86(131)111-78(55(9)13-3)90(135)109-63(43-52(4)5)80(125)99-50-74(119)101-68(46-58-34-38-60(116)39-35-58)91(136)113-42-27-30-71(113)88(133)108-67(48-75(120)121)85(130)106-65(45-57-32-36-59(115)37-33-57)84(129)110-69(92(137)138)49-76(122)123/h32-39,52-56,61-71,77-78,114-116H,11-31,40-51,94H2,1-10H3,(H2,95,117)(H,99,125)(H,100,126)(H,101,119)(H,102,118)(H,103,127)(H,104,134)(H,105,124)(H,106,130)(H,107,128)(H,108,133)(H,109,135)(H,110,129)(H,111,131)(H,112,132)(H,120,121)(H,122,123)(H,137,138)(H4,96,97,98)/t54-,55-,56-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,77-,78-/m0/s1
InChIKeyOYDDVHGMRJKOJQ-JDNWVJBKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

mSIRK: Gβγ-Binding Peptide Overview


mSIRK (G-Protein βγ Binding Peptide) is a cell-permeable, N-myristoylated peptide with the sequence Myr-SIRKALNILGYPDYD that selectively binds to G-protein βγ subunits [1]. Its primary mechanism involves disrupting the interaction between G-protein α and βγ subunits, promoting α subunit dissociation without stimulating nucleotide exchange, which leads to rapid activation of extracellular signal-regulated kinase 1/2 (ERK1/2) with an EC50 of 2.5-5 μM in primary rat arterial smooth muscle cells and Rat2 cells [1]. mSIRK also stimulates JNK and p38 MAP kinase phosphorylation and phospholipase C activity, causing Ca²⁺ release from internal stores [1].

Why mSIRK Cannot Be Replaced


Generic substitution of mSIRK with alternative Gβγ-targeting tools or direct ERK activators fails due to fundamental mechanistic incompatibility. mSIRK uniquely activates Gβγ-mediated signaling by promoting α-βγ subunit dissociation without stimulating nucleotide exchange, a mechanism distinct from Gβγ inhibitors like gallein that produce opposite functional outcomes in the same assay systems [1][2]. Furthermore, standard ERK1/2 activators such as growth factors (EGF, PDGF) or phorbol esters (PMA) activate ERK via receptor tyrosine kinase or PKC-dependent pathways, confounding experiments designed to isolate Gβγ-specific contributions to downstream signaling. The inactive analog mSIRK (L9A), which contains a single Leu9 to Ala point mutation, serves as a critical negative control—it fails to enhance ERK1/2 phosphorylation and does not reproduce mSIRK's functional effects, demonstrating that mSIRK's activity depends on intact Gβγ binding .

mSIRK Comparative Evidence


Gβγ Activation vs Inhibition in DAT Efflux

In dopamine transporter (DAT)-mediated efflux assays, mSIRK (Gβγ activator) and gallein (Gβγ inhibitor) produce diametrically opposite effects, confirming that mSIRK uniquely activates rather than inhibits Gβγ-dependent signaling. Activation of Gβγ with mSIRK potentiated amphetamine-induced increases of extracellular dopamine in the nucleus accumbens both in vitro and in freely moving rats, whereas inhibition of Gβγ with gallein reduced these amphetamine-induced responses [1]. mSIRK at 10 μM induced measurable dopamine efflux in CHO-DAT cells, an effect blocked by the Gβγ inhibitor gallein in a concentration-dependent manner (10, 25, 50 μM) [2].

Dopamine transporter Gβγ signaling Amphetamine response

Melanoma Cell Migration: Active vs L9A Control

In SK-Mel-2 human metastatic melanoma cells, Epac-induced cell migration was inhibited by mSIRK (the active Gβγ-activating peptide), but not by its inactive analog mSIRK (L9A), which contains a single point mutation (Leu9 to Ala) that abolishes Gβγ binding [1]. This direct comparison establishes that mSIRK's functional activity requires intact Gβγ binding and validates L9A as an essential negative control for experiments using mSIRK.

Melanoma Cell migration Epac signaling

Dose-Dependent DAT Inhibition in Heterologous Systems

mSIRK produces dose-dependent inhibition of dopamine transporter (DAT) activity across multiple heterologous expression systems. In Xenopus oocytes expressing DAT, 5 μM mSIRK produced measurable inhibition of [³H]-dopamine uptake, with further inhibition observed at 25 μM [1]. In HEK293-DAT cells, mSIRK produced dose-dependent inhibition of [³H]-dopamine uptake (IC50 not explicitly calculated from published data), and 10 μM mSIRK reduced Vmax without changing Km, indicating non-competitive inhibition [1]. The DAT-specificity was confirmed by the lack of effect on EAAT1 (excitatory amino acid transporter 1) in the same oocyte system, where neither 5 μM nor 25 μM mSIRK affected [³H]-glutamate uptake [1].

Dopamine transporter Neurotransmitter uptake Gβγ-DAT interaction

Myristoylation-Dependent ERK1/2 Activation

The N-terminal myristoylation of mSIRK is essential for its cell-permeability and subsequent intracellular signaling activity. In primary rat arterial smooth muscle cells, mSIRK caused rapid activation of ERK1/2, whereas the unmyristoylated SIRK peptide (identical sequence lacking N-terminal myristate) failed to activate ERK1/2 [1]. This demonstrates that myristoylation is required for cellular entry and functional activity, and that peptides lacking this modification cannot substitute for mSIRK in cell-based assays.

ERK1/2 signaling Cell permeability Peptide modification

Insulin Secretion: Divergent Gβγ Modulation in β-Cells

In pancreatic β-cells, mSIRK (Gβγ activator) and gallein (Gβγ inhibitor) produce opposing effects on insulin secretion. mSIRK-induced Gβγ activation increases intracellular calcium ([Ca²⁺]i) activity and potentiates insulin release, while Gβγ inhibition by gallein attenuates insulin secretion without altering metabolism or [Ca²⁺]i [1]. Cotreatment with gallein and neuropeptide Y (NPY) or somatostatin (SST) reduces insulin secretion to levels similar to gallein alone, whereas mSIRK and NPY cotreatment potentiates insulin secretion similarly to mSIRK alone [1].

Insulin secretion Pancreatic β-cells Calcium signaling

Calcium Signaling in Melanoma: Active vs L9A Control

In SK-Mel-2 melanoma cells, pretreatment with mSIRK, but not with the inactive analog mSIRK (L9A), prevented the Epac-specific agonist 8-pMeOPT from increasing intracellular Ca²⁺ signal [1]. This demonstrates that mSIRK's ability to modulate Ca²⁺ signaling requires intact Gβγ binding and cannot be replicated by the L9A mutant peptide. Additionally, mSIRK activates Ca²⁺ influx from the extracellular space, and the calmodulin inhibitor W-5 abolished mSIRK's inhibitory effects on Epac-induced Ca²⁺ elevation and cell migration [1].

Calcium signaling Melanoma Gβγ-Ca²⁺ coupling

mSIRK Research & Application Scenarios


Gβγ Activation Studies with Matched Controls

When investigating Gβγ-dependent signaling pathways, researchers should procure both mSIRK (active Gβγ-binding peptide) and mSIRK (L9A) (inactive control) as a matched pair. The L9A analog contains a single Leu9→Ala point mutation that abolishes Gβγ binding and fails to reproduce mSIRK's functional effects, including ERK1/2 phosphorylation, Epac-induced cell migration inhibition, and Ca²⁺ signaling modulation [1]. This paired procurement enables rigorous attribution of observed effects specifically to Gβγ activation rather than non-specific peptide effects. The EC50 of 2.5-5 μM for ERK1/2 activation provides a validated concentration range for initial dose-response experiments [2].

DAT Functional Studies with Gβγ Activation

For research examining Gβγ-mediated regulation of dopamine transporter function, mSIRK provides a validated tool that produces dose-dependent inhibition of DAT activity across multiple heterologous systems (Xenopus oocytes, HEK293-DAT cells) [1]. Critically, mSIRK does not affect EAAT1 glutamate transporter activity, confirming transporter-selective action [1]. Researchers should note that mSIRK and the Gβγ inhibitor gallein produce opposite effects on DAT-mediated dopamine efflux—mSIRK potentiates amphetamine-induced dopamine increases, while gallein reduces them [2]. Procurement decisions must align with whether Gβγ activation or inhibition is the intended experimental manipulation.

Cancer Cell Migration & Calcium Signaling Crosstalk

mSIRK has been validated in melanoma cell models for investigating the crosstalk between Gβγ signaling and Epac-mediated calcium responses and cell migration. In SK-Mel-2 metastatic melanoma cells, mSIRK inhibits Epac-induced cell migration and prevents Epac-agonist-induced calcium elevation, effects not observed with the L9A control peptide [1]. The compound activates calcium influx from the extracellular space, and the calmodulin inhibitor W-5 abolishes mSIRK's inhibitory effects, establishing a mechanistic framework for calcium-dependent Gβγ-Epac crosstalk studies [1].

ERK1/2 Activation Without GPCR Agonists

mSIRK enables direct activation of ERK1/2 signaling in the absence of GPCR agonists, providing a clean experimental system for studying Gβγ-to-ERK signaling independent of receptor activation. In primary rat arterial smooth muscle cells, mSIRK causes rapid ERK1/2 activation with an EC50 of 2.5-5 μM [1]. This activation depends on N-terminal myristoylation for cell permeability, intact Gβγ binding (abolished by L9A mutation), and can be blocked by βARK-CT expression [1]. mSIRK also stimulates JNK and p38 MAP kinase phosphorylation and phospholipase C activity [1], making it a versatile tool for dissecting Gβγ-dependent MAPK signaling branches.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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